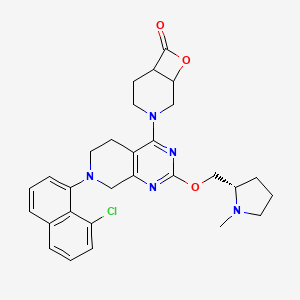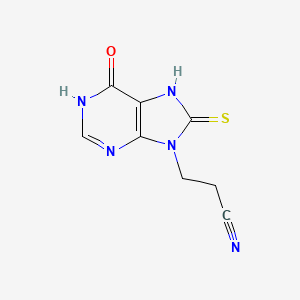
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine is a chemical compound with a unique structure that combines a chloropyridine moiety with a methylfuran group
Preparation Methods
The synthesis of 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine typically involves multiple steps, starting with the preparation of the chloropyridine and methylfuran intermediates. These intermediates are then coupled through a series of reactions, including alkylation and amination, under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion.
Scientific Research Applications
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors, through binding to active sites. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine include:
- 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)ethanamine
- 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)propanamine
These compounds share structural similarities but differ in the length of the alkyl chain connecting the pyridine and furan moieties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClN2O |
|---|---|
Molecular Weight |
250.72 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]methanamine |
InChI |
InChI=1S/C13H15ClN2O/c1-10-3-5-12(17-10)9-16(2)8-11-4-6-13(14)15-7-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
NGWYSTAMZDXMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C)CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)
![6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B14913507.png)



![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)



![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)



